molecular formula C9H13ClN2O B2807358 2-Methyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-one;hydrochloride CAS No. 2490432-94-3

2-Methyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-one;hydrochloride

Cat. No.: B2807358
CAS No.: 2490432-94-3
M. Wt: 200.67
InChI Key: BZQRVVKEQLYGIC-UHFFFAOYSA-N
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Description

2-Methyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-one;hydrochloride is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its fused-ring system, which consists of two pyridine rings connected through adjacent carbon atoms. The hydrochloride form of this compound is commonly used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-one;hydrochloride typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methyl-3-aminopyridine with suitable aldehydes or ketones can lead to the formation of the desired naphthyridine ring system . The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the hydrochloride salt in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-one;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various substituted naphthyridines, which can be further functionalized for specific applications. For example, oxidation can lead to the formation of naphthyridine-2,6-diones, while substitution reactions can yield a wide range of functionalized derivatives .

Scientific Research Applications

2-Methyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-one;hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-one;hydrochloride involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthyridine derivatives such as 1,5-naphthyridine and 1,6-naphthyridine. These compounds share a similar fused-ring system but differ in the position of the nitrogen atoms and the presence of additional substituents .

Uniqueness

2-Methyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-one;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it valuable for specific applications where other naphthyridine derivatives may not be suitable .

Properties

IUPAC Name

2-methyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c1-11-5-3-7-6-10-4-2-8(7)9(11)12;/h3,5,10H,2,4,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQRVVKEQLYGIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C1=O)CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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